molecular formula C5H7BrN2O B2552893 4-Bromo-3-methoxy-5-methyl-1H-pyrazole CAS No. 1373617-66-3

4-Bromo-3-methoxy-5-methyl-1H-pyrazole

Cat. No. B2552893
CAS RN: 1373617-66-3
M. Wt: 191.028
InChI Key: PWLCZFXWVPREKB-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-5-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Brominated Trihalomethylenones as Precursors

Brominated trihalomethylenones, related to 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, have been studied as versatile precursors for various pyrazole derivatives. These precursors have been used to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate. Additionally, brominated precursors have been employed in nucleophilic substitution reactions to create a range of derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole and 3-[4(5)-phenyl-1,2,3-triazolyl]5- ethoxycarbonyl-1H-pyrazoles. These products showcase the chemical versatility and potential of brominated pyrazoles in synthesizing structurally diverse compounds (Martins et al., 2013).

Structural Analysis and Tautomerism

Annular Tautomerism in NH-pyrazoles

Research on NH-pyrazoles, structurally related to this compound, has revealed significant insights into their tautomerism. X-ray crystallography and NMR spectroscopy studies have shown how these compounds form different supramolecular architectures through hydrogen bonding and tautomerism. The existence of different tautomeric forms in the solid state and in solution, and their stabilization through complex hydrogen-bonding patterns, highlight the intricate structural dynamics of pyrazole-based compounds (Cornago et al., 2009).

Biological Evaluation and Antidepressant Activities

Antidepressant Activities of Pyrazoline Derivatives

Pyrazoline derivatives, structurally related to this compound, have been synthesized and evaluated for their antidepressant activities. The 'Porsolt Behavioral Despair Test' on mice showed that certain derivatives significantly reduced immobility times, indicating potential antidepressant effects. The study highlights the importance of specific substituents on the pyrazoline ring in modulating biological activity, suggesting a pathway for the development of new antidepressant agents (Palaska et al., 2001).

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

4-bromo-3-methoxy-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLCZFXWVPREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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